7-(4-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
The compound 7-(4-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex heterocyclic molecule It features a quinoline moiety, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-29-23-21(25(33)30(2)26(29)34)24(28-22(27-23)17-10-12-18(35-3)13-11-17)36-15-20(32)31-14-6-8-16-7-4-5-9-19(16)31/h4-5,7,9-13H,6,8,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOGNFCHSCNUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, starting with the preparation of the quinoline and pyrimidine intermediates. Common synthetic routes include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate.
Condensation Reactions: Condensation of appropriate aldehydes and amines to form the pyrimidine core.
Functional Group Modifications: Introduction of sulfanyl and methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, such as reflux in ethanol or toluene, and the employment of catalysts like FeCl3 .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic aromatic substitution on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Generation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound has diverse applications in scientific research:
Medicinal Chemistry: Potential use as an antitumor, antimicrobial, and antiviral agent.
Material Science: Utilization in the development of novel materials with specific electronic properties.
Biological Studies: Investigation of its interactions with biological targets for drug discovery.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The quinoline and pyrimidine moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Quinoline Derivatives: Used in antimalarial and anticancer treatments.
Pyrimidine Derivatives: Employed in antiviral and anticancer therapies.
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its combined structural features, which may offer synergistic effects in its biological activity. The presence of multiple functional groups allows for diverse chemical modifications, enhancing its potential as a versatile compound in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
